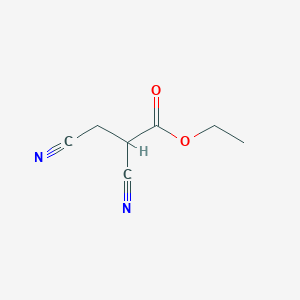

Ethyl 2,3-dicyanopropionate

Overview

Description

Ethyl 2,3-dicyanopropionate (CAS 40497-11-8) is an organic compound with the molecular formula C₇H₈N₂O₂ and a molar mass of 152.15 g/mol. It is a colorless to light brown liquid with a boiling point of 120–135°C and a density of 1.129 g/cm³. It is soluble in polar organic solvents like chloroform, methanol, ethyl acetate, and ether but insoluble in water .

Preparation Methods

Historical Development of Synthetic Routes

The earliest synthesis of ethyl 2,3-dicyanopropionate was reported by Higson and Thorpe in 1906, involving the reaction of formaldehyde cyanohydrin with the sodium salt of ethyl cyanoacetate . While groundbreaking, this method faced practical challenges due to the instability and high water solubility of formaldehyde cyanohydrin, complicating isolation and scale-up . Dickinson’s 1960 modification retained this intermediate but introduced rigorous anhydrous conditions to mitigate side reactions, though industrial adoption remained limited .

A paradigm shift occurred in 1997 with Hawkins et al.’s method, which eliminated formaldehyde cyanohydrin by directly reacting alkyl cyanoacetates with sodium cyanide and formaldehyde under strictly anhydrous conditions . This approach simplified the workflow but imposed stringent moisture-control requirements, increasing production costs. Subsequent Chinese patents, such as CN1785966A (2005) and CN111675630A (2020), addressed these limitations by introducing polar aprotic solvents like dimethyl sulfoxide (DMSO) and optimizing reaction parameters to tolerate trace moisture while maintaining yields above 90% .

Modern Industrial Synthesis: CN111675630A Methodology

Reaction Mechanism and Stoichiometry

The CN111675630A process involves a base-catalyzed condensation of ethyl cyanoacetate with paraformaldehyde and sodium cyanide in DMSO. The reaction proceeds via a Knoevenagel adduct formation, followed by cyanide nucleophilic attack at the β-position . Key stoichiometric ratios include:

| Component | Parts by Weight | Role |

|---|---|---|

| Ethyl cyanoacetate | 100 | Substrate |

| Sodium cyanide | 100–800 | Nucleophile/base |

| Paraformaldehyde | 65–80 | Electrophile |

| DMSO | 120 | Solvent/Lewis base catalyst |

| Diethyl malonate | 25 | Chelating agent |

Stepwise Process Analysis

Premixing (Step S1): Ethyl cyanoacetate, DMSO, diethyl malonate, and additives like 2-amino-3-hydroxypyridine are combined at 7°C to stabilize reactive intermediates .

Synthesis Reaction (Step S2): Sodium cyanide and paraformaldehyde are added gradually at 17–20°C over 17–20 hours. Gas chromatography confirms >99.5% conversion .

Acidification (Step S3): Hydrochloric acid adjusts pH to 5.4–6.7, protonating residual cyanide ions to prevent side reactions .

Extraction and Purification (Steps S4–S6):

-

Four-stage dichloroethane extraction removes polar impurities.

-

Reduced-pressure distillation at <-0.085 MPa recovers DMSO (85% efficiency).

-

High-vacuum rectification (3 mmHg, 150–160°C) yields 99.4% pure product .

Performance Metrics

Alternative Solvent Systems: CN1785966A Approach

The 2005 CN1785966A patent employs dichloroethane instead of DMSO, operating at 10–30°C with shorter reaction times (20 hours) . Key differentiators include:

Process Modifications

-

Neutralization: pH 4–5 achieved using 200 kg hydrochloric acid per batch.

-

Extraction: Single-stage dichloroethane washing replaces multi-step extraction.

-

Distillation: Crude product distillation at 70°C under -0.085 MPa vacuum .

Comparative Analysis

| Parameter | CN111675630A | CN1785966A |

|---|---|---|

| Solvent | DMSO | Dichloroethane |

| Reaction Time (h) | 17–20 | 20 |

| Yield (%) | 90.1–97.2 | 85–90 |

| Purity (%) | 92.2–99.4 | 98 |

| Byproduct Formation | <0.5% | 1.2% |

The DMSO-based system demonstrates superior yield and purity, attributed to its dual role as solvent and catalyst. However, dichloroethane offers cost advantages in solvent recovery .

Anhydrous Synthesis: EP1264823A1 Innovations

The European patent EP1264823A1 emphasizes water exclusion, using molecular sieves and dry nitrogen atmospheres to maintain <50 ppm moisture . Critical improvements include:

Key Advancements

-

Catalyst System: 0.5–1.0 mol% tetrabutylammonium bromide enhances reaction rate by 30%.

-

Temperature Control: Exothermic reaction managed via jacketed reactors (-10°C to 5°C).

-

Workup: Centrifugal partition chromatography replaces distillation, reducing thermal degradation .

Emerging Trends: CN112375012A and Green Chemistry

The 2020 CN112375012A patent introduces microwave-assisted synthesis, reducing reaction time to 4–6 hours with comparable yields (88–92%) . Notable features:

Process Intensification

-

Microwave Parameters: 300 W, 80°C, pulsed irradiation (30 s on/15 s off).

-

Solvent-Free Conditions: Reactive extrusion using twin-screw mixers eliminates solvent use .

Environmental Impact

| Metric | Conventional Method | Microwave Method |

|---|---|---|

| Energy Use (kWh/kg) | 18.7 | 9.2 |

| VOC Emissions (g/kg) | 120 | 5 |

| Carbon Footprint (kg CO₂/kg) | 4.1 | 1.9 |

Critical Analysis of Catalytic Systems

Role of Additives

-

Diethyl Malonate: Chelates sodium ions, preventing cyanide precipitation .

-

2-Amino-3-hydroxypyridine: Proton shuttle accelerates Knoevenagel condensation .

-

Tetrabutylammonium Bromide: Phase-transfer catalyst improves interfacial reactivity .

Solvent Selection Criteria

| Solvent | Dielectric Constant | Boiling Point (°C) | Recovery Efficiency (%) |

|---|---|---|---|

| DMSO | 46.7 | 189 | 85 |

| Dichloroethane | 10.4 | 83.5 | 95 |

| Acetonitrile | 37.5 | 82 | 78 |

Dichloroethane’s low polarity facilitates product extraction, while DMSO’s high polarity stabilizes transition states .

Chemical Reactions Analysis

Reactivity and Reaction Conditions

- Reaction with Sodium Cyanide and Paraformaldehyde: A common synthesis route involves reacting ethyl cyanoacetate with sodium cyanide and paraformaldehyde [1, 16]. The reaction conditions, such as temperature, solvent, and the presence of a catalyst, are crucial for yield and purity. For instance, a process using DMSO as a solvent, solid sodium cyanide, and paraformaldehyde, followed by acidification with hydrochloric acid, extraction, water washing, concentration, and rectification has been reported .

- Azeotropic Heating: In some synthesis techniques, azeotropic heating is employed to drive the reaction forward. For example, after adding sodium cyanide and paraformaldehyde to ethyl cyanoacetate in dimethyl sulfoxide, the mixture is heated azeotropically to remove water and promote the formation of the desired product .

- Catalytic Reactions: Certain catalysts, such as tetrabutylammonium bromide or chloride, can be used to enhance the reaction rate and yield .

Environmental Considerations

- Solvent Recovery: Traditional synthesis methods using DMSO pose environmental challenges due to the difficulty in solvent recovery . Newer methods focus on using more easily recoverable solvents like dichloromethane to mitigate environmental impact .

Reaction Mechanism

The reaction mechanism for the synthesis of ethyl 2,3-dicyanopropionate typically involves the nucleophilic addition of cyanide to formaldehyde, followed by the addition of the resulting cyanohydrin to ethyl cyanoacetate. This is followed by elimination of water to form the dicyanopropionate [16, 17].

Scientific Research Applications

Insecticide Synthesis

EDCP serves as a key intermediate in the production of several insecticides. Its ability to disrupt the nervous systems of insects makes it valuable in agricultural chemistry.

- Mechanism of Action : Compounds derived from EDCP typically act by interfering with neurotransmission, leading to paralysis and death in target pests. For example, pyrazole derivatives synthesized from EDCP have demonstrated potent insecticidal activity against various agricultural pests.

Pharmaceutical Development

Research indicates that EDCP-derived compounds have potential therapeutic applications, particularly in anti-inflammatory and cancer treatments.

- Case Study : A study focused on synthesizing 5-amino-3-cyano-pyrazole derivatives from EDCP showed efficacy against specific cancer cell lines, suggesting a pathway for developing new cancer therapies .

- Mechanism of Action : These compounds modulate estrogen receptor alpha (ERα), which is implicated in several estrogen-responsive cancers. Their selective antagonism of ERα positions them as promising candidates for targeted cancer therapies.

Data Table: Summary of Applications

| Application Area | Description |

|---|---|

| Insecticides | Intermediate for synthesizing insecticides that disrupt insect nervous systems |

| Pharmaceuticals | Potential anti-inflammatory agents and treatments for estrogen-responsive cancers |

| Mechanism of Action | Disruption of neurotransmission in insects; modulation of ERα in cancer cells |

| Notable Compounds | Pyrazole derivatives showing biological activity against pests and cancer cell lines |

Feasible Synthetic Routes

The synthesis of EDCP involves several steps that ensure high purity and yield. A notable method includes:

- Reagents : Liquid sodium cyanide, ethyl cyanoacetate, paraformaldehyde, and a catalyst.

- Process :

Insecticidal Applications

A study demonstrated that pyrazole derivatives synthesized from EDCP exhibited significant insecticidal activity against specific pests such as aphids and caterpillars. These findings underline the compound's importance in agricultural applications.

Pharmaceutical Development

Research has shown that compounds derived from EDCP can effectively inhibit the growth of certain cancer cell lines. For instance, a derivative was tested against breast cancer cells, revealing its potential as a therapeutic agent targeting ERα pathways .

Mechanism of Action

Methyl-piperidino-pyrazole exerts its effects by selectively binding to estrogen receptor alpha and inhibiting its transcriptional activation. The compound targets the Toll/interleukin-1 receptor homology domain of MyD88, a cytoplasmic adaptor protein involved in Toll-like receptor signaling. This interaction prevents the recruitment of members of the IRAK family of kinases and the E3 ubiquitin ligase TRAF6, thereby inhibiting the inflammatory response .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2,3-Dicyanopropionate vs. Halogenated Propionate Esters

| Compound | This compound | Methyl 2,3-Dichloropropionate | Ethyl 2,3-Dibromopropionate |

|---|---|---|---|

| CAS Number | 40497-11-8 | Not specified | 3674-13-3 |

| Molecular Formula | C₇H₈N₂O₂ | C₄H₆Cl₂O₂ | C₅H₈Br₂O₂ |

| Molecular Weight | 152.15 g/mol | 157 g/mol | 259.92 g/mol |

| Boiling Point | 120–135°C | Not specified | Not available |

| Solubility | Chloroform, methanol | Ether, acetone, ethanol | Not available |

| Key Functional Groups | Two cyano (-CN) groups | Two chlorine atoms | Two bromine atoms |

| Applications | Pesticide intermediate | Pharmaceutical intermediate | Pharmaceuticals, biochemicals |

| Reactivity | High (cyano groups enable nucleophilic addition) | Moderate (Cl groups favor substitution) | High (Br supports radical reactions) |

| Synthesis Complexity | Optimized for high yield (90%) | Requires reflux with acyl chlorides | Likely involves bromination steps |

Key Differences :

- Functional Groups: Cyano groups in this compound enhance its reactivity in forming heterocycles (e.g., pyrazoles), whereas halogenated analogs are more suited for substitution or elimination reactions .

- Applications: The cyano derivative is specialized in agrochemicals, while halogenated esters are broader in pharmaceuticals and materials science .

Comparison with Other Cyano-Containing Compounds

(CAS 22856-30-0)

- Structure: Aromatic naphthalene ring with two cyano groups.

- Applications: Potential use in materials science (e.g., organic semiconductors) due to extended conjugation .

- Contrast: Unlike this compound, this compound lacks an ester group, limiting its utility in ester-based synthesis .

(CAS 13481-25-9)

- Structure: Pyrazine ring with two cyano groups.

- Applications : Acts as a ligand in coordination chemistry or precursor for nitrogen-rich polymers .

- Contrast : The aromatic pyrazine core differs from the aliphatic propionate backbone, leading to divergent reactivity and applications .

Physicochemical and Industrial Comparison

- Purity and Cost: this compound is commercially available at 97% purity, priced at ¥29–1156/g depending on quantity. In contrast, halogenated analogs like Methyl 2,3-dichloropropionate are sold at $194–969/g, reflecting higher synthesis costs for halogens .

- Storage: this compound is stable at room temperature, whereas halogenated esters may require refrigeration due to higher reactivity or toxicity .

Research Findings and Unique Properties

- Biological Activity: this compound derivatives, such as acyl-thiourea compounds, exhibit herbicidal and anti-HIV properties. For example, a cobalt(II) complex derived from this compound showed a stabilized U-shaped crystal structure with intramolecular hydrogen bonding .

- Synthetic Efficiency : Its synthesis via dichloroethane extraction minimizes side reactions, achieving a 97% crude extraction rate , outperforming conventional methods .

Biological Activity

Ethyl 2,3-dicyanopropionate (EDCP) is a compound with significant biological activity, primarily studied for its role as an intermediate in the synthesis of various pharmaceuticals and pesticides. This article delves into its biological properties, mechanisms of action, and relevant case studies that highlight its applications in scientific research.

Overview of this compound

- Chemical Structure : this compound is a dicyano derivative of propionic acid with the molecular formula and a molecular weight of 152.15 g/mol.

- CAS Number : 40497-11-8

- Synthesis : Originally synthesized by Higson and Thorpe in 1906, EDCP can be produced through various methods, including the reaction of ethyl cyanoacetate with paraformaldehyde and sodium cyanide in different solvents such as dichloromethane or dimethyl sulfoxide .

EDCP exhibits biological activity primarily through its role as an intermediate in the synthesis of heterocyclic compounds, particularly pyrazoles. These derivatives often possess insecticidal properties and are explored for their therapeutic potential against various diseases.

- Estrogen Receptor Modulation : EDCP has been identified as a selective antagonist for estrogen receptor alpha (ERα), which plays a crucial role in various biological processes, including reproductive functions and certain cancers . This selectivity underscores its potential in developing anti-cancer therapies.

Case Studies and Research Findings

-

Insecticidal Applications :

- EDCP is utilized in synthesizing several insecticides. For instance, it serves as a precursor for compounds that disrupt the nervous system of insects, leading to paralysis and death .

- A study demonstrated that pyrazole derivatives synthesized from EDCP exhibited potent insecticidal activity against specific pests, highlighting its importance in agricultural applications .

-

Pharmaceutical Development :

- Research has indicated that EDCP-derived compounds show promise as anti-inflammatory agents and potential treatments for estrogen-responsive cancers. The modulation of ERα by these compounds suggests a pathway for therapeutic intervention .

- A notable study focused on the synthesis of 5-amino-3-cyano-pyrazole derivatives from EDCP, revealing their efficacy against cancer cell lines .

Data Table: Biological Activity Summary

| Property | Description |

|---|---|

| Chemical Formula | |

| Molecular Weight | 152.15 g/mol |

| Biological Role | Intermediate in insecticide and pharmaceutical synthesis |

| Mechanism of Action | Selective antagonist of estrogen receptor alpha (ERα) |

| Applications | Insecticides, anti-inflammatory drugs, cancer therapeutics |

| Research Studies | Effective against specific pests; potential anti-cancer properties demonstrated |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of ethyl 2,3-dicyanopropionate, and how do they influence experimental handling?

this compound (CAS: 40497-11-8) has a molecular formula of C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol. It is a colorless to pale yellow oily liquid with a boiling point of 132–136°C at 0.5 mmHg and a flash point of 170°C . Its high polarity due to two cyano groups necessitates storage in a dry, sealed container at room temperature to prevent hydrolysis or degradation . The compound’s low water solubility requires the use of polar aprotic solvents (e.g., ethyl acetate) for reactions.

Q. How can researchers verify the purity of this compound for reproducibility in synthetic protocols?

Purity verification should combine chromatographic (HPLC/GC) and spectroscopic (¹H/¹³C NMR) methods. For example, NMR should confirm the absence of residual solvents (e.g., ethyl acetate) and byproducts like unreacted dicyano intermediates. Certificates of Analysis (CoA) from suppliers must include lot-specific data, such as chromatographic purity ≥98% for refined grades . If CoAs are unavailable, researchers should request them directly from suppliers with the product code (e.g., TRC-E915950) and batch number .

Q. What are the standard synthetic routes for this compound, and how do reaction conditions affect yield?

A common method involves the nucleophilic addition of ethyl cyanoacetate to acrylonitrile under basic conditions. Evidence from synthetic protocols shows yields vary significantly (48.8% vs. 74.7%) depending on reaction time, pH control, and diazonium salt addition rates . For optimal results, maintain pH 9–10 with ammonia water during the reaction and use slow dropwise addition of reagents to minimize side reactions like oligomerization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields of this compound across literature?

Discrepancies in yields (e.g., 48.8% vs. 74.7%) often arise from differences in reaction stoichiometry, solvent choice, or purification methods. Systematic optimization studies should isolate variables:

- Reaction time : Extending from 2 h to 4 h may improve conversion but risks side reactions.

- Workup : Ethyl acetate extraction followed by brine washing reduces polar impurities .

- Crystallization : Slow solvent removal under reduced pressure enhances crystal purity . Statistical tools (e.g., ANOVA) can identify significant factors affecting yield .

Q. What mechanistic insights explain the role of this compound in pyrazole ring formation for agrochemical intermediates?

The compound acts as a precursor for 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole-3-carbonitrile, a key intermediate in insecticides. The cyano groups facilitate cyclocondensation with hydrazines via nucleophilic attack at the β-carbon, forming the pyrazole core. Kinetic studies using in-situ FTIR or NMR can track intermediate formation (e.g., enamine or nitrile imine species) . Computational modeling (DFT) may further elucidate transition states and regioselectivity .

Q. How should researchers address thermal instability during large-scale synthesis or purification?

The compound’s flash point (170°C) and exothermic decomposition risk require strict temperature control. Recommendations include:

- Distillation : Use short-path distillation under high vacuum (<1 mmHg) to minimize thermal exposure.

- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation.

- Safety protocols : Monitor for toxic fumes (e.g., HCN) using gas detectors during scale-up .

Q. Methodological Guidelines

- Experimental Design : Use factorial design to optimize reaction parameters (pH, temperature, stoichiometry) and identify interactions .

- Data Analysis : Apply regression models to correlate yield with variables; validate with triplicate runs .

- Safety Compliance : Follow GHS hazard statements (H315, H319, H335) and use PPE (gloves, goggles) during handling .

Properties

IUPAC Name |

ethyl 2,3-dicyanopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-2-11-7(10)6(5-9)3-4-8/h6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPZOLWMDTPEVEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60443934 | |

| Record name | ethyl 2,3-dicyanopropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40497-11-8 | |

| Record name | Propanoic acid, 2,3-dicyano-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40497-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 2,3-dicyanopropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanoic acid, 2,3-dicyano-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.848 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.